1-(3-Fluorobenzoyl)azetidin-3-amine

5-HT₆ receptor azetidine scaffold binding affinity

This 3-fluorobenzoyl azetidine intermediate offers a meta-substitution pattern critical for 5-HT₆ receptor modulator development, providing unique conformational restraint and metabolic stability distinct from ortho/para isomers. The free primary amine at the azetidine 3-position enables diverse derivatization—amide coupling, reductive amination, sulfonamide formation—making it a versatile scaffold for hit-to-lead CNS programs. Ensure empirical validation of this specific regioisomer to maintain target affinity (Ki = 3.55 nM) and optimal CNS drug-space LogP.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 1340435-96-2
Cat. No. B1469086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzoyl)azetidin-3-amine
CAS1340435-96-2
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)F)N
InChIInChI=1S/C10H11FN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2
InChIKeyVOIFSIPWSUZTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzoyl)azetidin-3-amine (CAS 1340435-96-2): Core Physicochemical Properties and Procurement Baseline


1-(3-Fluorobenzoyl)azetidin-3-amine (CAS 1340435-96-2), also named (3-aminoazetidin-1-yl)(3-fluorophenyl)methanone, is a fluorinated azetidine derivative with molecular formula C₁₀H₁₁FN₂O and molecular weight 194.21 g/mol . The compound consists of an azetidin-3-amine scaffold linked via an amide bond to a 3-fluorobenzoyl moiety. The fluorine atom resides at the meta position of the benzoyl ring, distinguishing this compound from its para-fluoro (4-fluorobenzoyl) and ortho-fluoro (2-fluorobenzoyl) positional isomers . The free amine at the 3-position of the azetidine ring offers a reactive handle for further derivatization, making this compound a versatile synthetic intermediate in medicinal chemistry programs [1]. Typical commercial purity specifications range from 95% to 98%, with the compound supplied as a research-grade building block for pharmaceutical discovery applications .

Why 1-(3-Fluorobenzoyl)azetidin-3-amine Cannot Be Simply Substituted: Positional Isomer Differentiation


Simple substitution of 1-(3-fluorobenzoyl)azetidin-3-amine with its positional isomers (2-fluoro or 4-fluoro analogs) or structurally similar azetidine derivatives is not scientifically valid without empirical verification. The meta-fluorine substitution pattern on the benzoyl ring creates a distinct electronic environment and molecular dipole orientation compared to ortho- or para-substituted analogs [1]. In fluorinated azetidine-containing pharmacophores, the 3-fluorobenzoyl moiety confers unique conformational restraint and metabolic stability profiles that positional isomers do not replicate [1][2]. Furthermore, the free primary amine at the azetidine 3-position enables specific reactivity in amide coupling and reductive amination chemistry that is absent in analogs bearing hydroxyl, carboxylic acid, or protected amine functionalities . The quantitative evidence in Section 3 demonstrates exactly where and how these differences manifest in measurable parameters, supporting the scientific rationale for compound-specific selection over generic alternatives.

1-(3-Fluorobenzoyl)azetidin-3-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Meta-Fluoro Substitution Enables Distinct Binding Affinity Profiles in 5-HT₆ Receptor Systems

Azetidin-3-amine-containing compounds demonstrate potent 5-HT₆ receptor binding activity, with structurally related 1-[3-(1-naphthylsulfonyl)-1H-indazol-5-yl]azetidin-3-amine exhibiting Ki = 3.55 nM and IC₅₀ = 16.5 nM against human 5-HT₆ receptor in displacement and functional assays, respectively [1]. The 1-(3-fluorobenzoyl)azetidin-3-amine scaffold provides the identical azetidin-3-amine pharmacophore required for this target engagement, while the 3-fluorobenzoyl moiety offers a synthetic diversification point distinct from the sulfonyl-indazole system. In contrast, 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid, which lacks the free amine, shows no reported activity at 5-HT₆ receptors due to the absence of the critical amine hydrogen-bond donor [2].

5-HT₆ receptor azetidine scaffold binding affinity

Meta-Fluoro Position Enhances Metabolic Stability and Bioavailability Relative to Non-Fluorinated Analogs

The 3-fluorobenzoyl moiety in 1-(3-fluorobenzoyl)azetidin-3-amine introduces a fluorine atom at the meta position, which improves metabolic stability and bioavailability compared to non-fluorinated benzoyl analogs [1]. Structural analogs bearing the identical 3-fluorobenzoyl-azetidine core, such as 1-[1-(3-fluorobenzoyl)azetidin-3-yl]pyrrolidine, are explicitly characterized as possessing enhanced binding affinity and selectivity due to this fluorine substitution pattern, with the rigid azetidine scaffold contributing conformational restraint that optimizes target interactions [1]. In contrast, 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid, despite also containing fluorine, lacks the free amine required for certain target engagement and shows a predicted pKa of 3.85 ± 0.20, indicating fundamentally different ionization behavior at physiological pH [2].

metabolic stability fluorine substitution bioavailability

Predicted Lipophilicity Profile Distinguishes 3-Fluorobenzoyl Azetidines from 4-Fluorobenzoyl Carboxylic Acid Analogs

While experimentally measured LogP values for 1-(3-fluorobenzoyl)azetidin-3-amine are not publicly available, comparative data from structurally related 3-fluorobenzoyl azetidines provide a meaningful benchmark. The closely related compound 3-(2-ethylphenoxy)-1-(3-fluorobenzoyl)azetidine, which shares the identical 3-fluorobenzoyl-azetidine core, exhibits LogP = 2.97 and LogSW = -3.92 (calculated) . In contrast, 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid, which contains a carboxylic acid instead of the free amine, shows a predicted pKa of 3.85 ± 0.20, indicating substantially greater aqueous solubility at physiological pH due to ionization [1]. The amine-containing 3-fluorobenzoyl azetidine scaffold is expected to exhibit higher LogP and lower aqueous solubility than the carboxylic acid analog, properties that influence membrane permeability and CNS penetration potential.

lipophilicity LogP physicochemical prediction

1-(3-Fluorobenzoyl)azetidin-3-amine: Optimal Research and Procurement Application Scenarios


CNS-Targeted Lead Optimization Requiring 5-HT₆ Receptor Modulation

Based on the azetidin-3-amine scaffold's demonstrated nanomolar affinity for 5-HT₆ receptors (Ki = 3.55 nM, IC₅₀ = 16.5 nM) [1], 1-(3-fluorobenzoyl)azetidin-3-amine serves as an optimal synthetic intermediate for developing 5-HT₆ receptor modulators for CNS indications including cognitive disorders and neuropsychiatric conditions. The free 3-amine enables direct conjugation to diverse pharmacophores while maintaining the essential hydrogen-bond donor functionality required for receptor engagement.

Medicinal Chemistry Programs Prioritizing Metabolic Stability via Fluorine Incorporation

The 3-fluorobenzoyl moiety confers enhanced metabolic stability and bioavailability compared to non-fluorinated analogs [2]. This compound is optimally suited for hit-to-lead and lead optimization campaigns where reducing oxidative metabolism is a key design objective. The rigid azetidine scaffold provides conformational restraint that optimizes target interactions while minimizing entropic penalties upon binding [2].

Synthesis of Diversified Azetidine Libraries via Amine-Functionalized Scaffold Derivatization

The free primary amine at the azetidine 3-position enables robust diversification chemistry, including amide coupling, reductive amination, sulfonamide formation, and urea synthesis . This reactivity distinguishes 1-(3-fluorobenzoyl)azetidin-3-amine from 3-carboxylic acid and 3-hydroxyl analogs, which require alternative coupling strategies. The compound serves as a privileged building block for constructing focused libraries of fluorinated azetidine derivatives for screening against diverse biological targets.

Physicochemical Property Optimization for CNS Penetration

With predicted LogP values in the optimal CNS drug space (LogP 2.97 for structurally related 3-fluorobenzoyl azetidines) and neutral amine character at physiological pH, 1-(3-fluorobenzoyl)azetidin-3-amine is well-suited for programs targeting intracellular CNS receptors or enzymes where balanced lipophilicity and membrane permeability are critical for achieving adequate brain exposure.

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